

Phenoxyacetaldehyde: A Toxicological and Biological Activity Profile

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Compound of Interest

Compound Name: *Phenoxyacetaldehyde*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (CAS No. 2120-70-9) is an aromatic aldehyde utilized primarily as a fragrance ingredient in a variety of consumer products.[1][2] Its characteristic green, floral, and fresh scent contributes to the "outdoors" character of perfumes.[3] As with any chemical intended for widespread use, a thorough understanding of its biological activity and toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the known biological effects and toxicity of **phenoxyacetaldehyde**, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicological profile of **phenoxyacetaldehyde** has been evaluated across several key endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[4] Much of the available data is derived from studies conducted by the Research Institute for Fragrance Materials (RIFM).[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for **phenoxyacetaldehyde**. For some endpoints, data from the read-across analog phenylacetaldehyde (CAS No. 122-78-1) has been used to inform the safety assessment.^[4]

Table 1: Genotoxicity Data for **Phenoxyacetaldehyde**

Assay Type	Test System	Concentration/Dose Range	Metabolic Activation (S9)	Results	Conclusion
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA)	Up to 5000 µg/plate	With and without	No increase in revertant colonies	Not mutagenic ^[4]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	Up to 800 µg/mL	With and without	No increase in micronucleated cells	Not clastogenic ^[4]

Table 2: Repeated Dose and Reproductive Toxicity Data

Endpoint	Study Type	Species	Route	NOAEL (No-Observed-Adverse-Effect Level)	Data Source
Repeated Dose Toxicity	OECD 422	Rat	Oral (gavage)	33.33 mg/kg/day	Read-across from phenylacetaldehyde[4]
Reproductive Toxicity	OECD 422	Rat	Oral (gavage)	100 mg/kg/day	Read-across from phenylacetaldehyde[4]

Table 3: Skin Sensitization Data

Assay Type	Endpoint	Value	Conclusion
Direct Peptide Reactivity Assay (DPRA)	Cysteine and Lysine Depletion	Data not publicly available	Supports skin sensitization potential assessment[5][6]
Human Cell Line Activation Test (h-CLAT)	CD86/CD54 Expression	Data not publicly available	Supports skin sensitization potential assessment[7][8][9]
Overall Assessment	NESIL (No Expected Sensitization Induction Level)	590 µg/cm²	Considered a potential skin sensitizer[4]

Table 4: Other Toxicological Endpoints

Endpoint	Method	Result	Conclusion
Phototoxicity/Photoallergenicity	UV/Vis Spectra	No significant absorbance in the relevant UV range	Not expected to be phototoxic/photoallergenic[4]
Local Respiratory Toxicity	Threshold of Toxicological Concern (TTC)	Exposure is below the TTC for a Cramer Class III material	Low concern at current exposure levels[4]
Acute Oral Toxicity	Not specified	LD50 > 5000 mg/kg (for a 50% solution in peomosa)	Low acute oral toxicity[3]

Biological Activity

Currently, there is limited publicly available information on the specific biological or pharmacological activities of **phenoxyacetaldehyde** beyond its use as a fragrance. Aromatic aldehydes, in general, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12] However, specific studies on **phenoxyacetaldehyde** for these endpoints are lacking.

The primary biological interaction of concern from a toxicological perspective is its potential to act as an electrophile. The aldehyde functional group can react with nucleophilic residues on macromolecules such as proteins and DNA.[13][14][15][16] This reactivity is the basis for its skin sensitization potential and is a common mechanism of toxicity for many aldehydes.[13][14][15][16]

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined below, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.[17][18][19][20][21]

- **Test Strains:** At least five strains of *Salmonella typhimurium* and/or *Escherichia coli* are used, which are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).[17]
- **Exposure:** The test substance is applied to the bacterial cultures at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[17][18]
- **Method:** Two methods are commonly used: the plate incorporation method and the pre-incubation method.[18]
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.[18]
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[19]

In Vitro Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage in mammalian cells.[22][23][24][25][26]

- **Cell Cultures:** Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, V79, TK6) are used.[22][23]
- **Exposure:** Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).[22]
- **Cytokinesis Block:** Cytochalasin B is often added to block cell division at the binucleate stage, allowing for the analysis of cells that have completed one round of mitosis.[24]
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Analysis:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole

chromosomes).[24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - Based on OECD 422

This study provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction.[1][27][28][29]

- Animals: Typically, Sprague-Dawley rats are used.[27]
- Dosing: The test substance is administered daily via oral gavage to at least three dose groups and a control group of male and female rats for a specified period. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[1][28]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[29]
- Mating and Reproduction: Animals are mated to assess reproductive performance, including fertility, gestation, and parturition. The offspring are examined for viability and growth.[1]
- Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[1]

Direct Peptide Reactivity Assay (DPRA) - Based on OECD 442C

This in chemico assay assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.[5][6][30][31][32]

- Reagents: Synthetic heptapeptides containing either cysteine or lysine are used.[30]
- Incubation: The test substance is incubated with each peptide solution for 24 hours at 25°C.
[5]

- Analysis: The concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[\[5\]](#)
- Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
- Prediction Model: The depletion values are used in a prediction model to categorize the substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[\[5\]](#)

Human Cell Line Activation Test (h-CLAT) - Based on OECD 442E

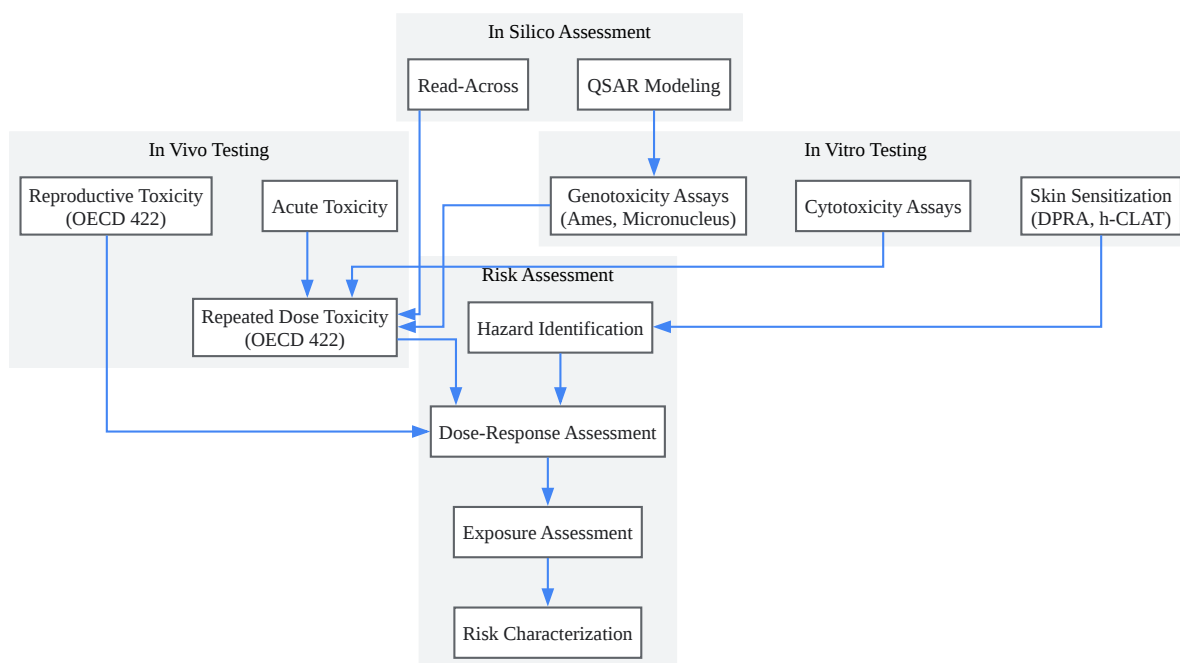
This in vitro assay identifies skin sensitizers by measuring the expression of cell surface markers associated with dendritic cell activation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[33\]](#)[\[34\]](#)

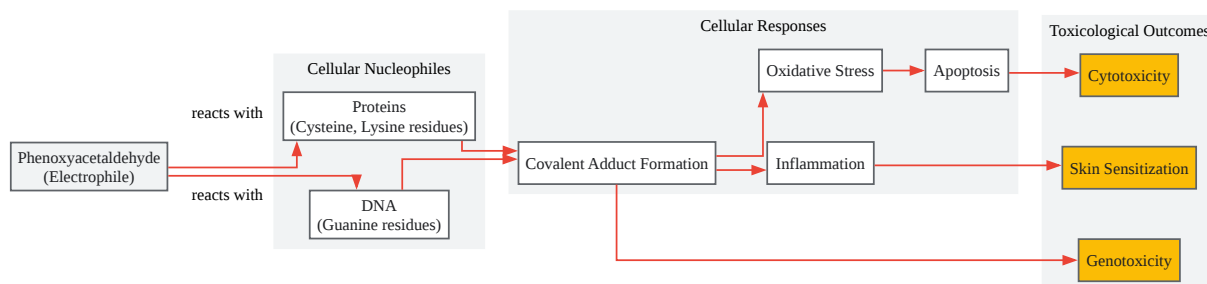
- Cell Line: The human monocytic leukemia cell line THP-1 is used.[\[7\]](#)[\[33\]](#)
- Exposure: THP-1 cells are exposed to a range of concentrations of the test substance for 24 hours.[\[9\]](#)
- Staining: After exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[\[9\]](#)
- Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.[\[7\]](#)
- Evaluation: A significant upregulation of CD86 and/or CD54 expression compared to the vehicle control indicates a positive response for skin sensitization.[\[8\]](#)

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for toxicity testing and a conceptual model for the mechanism of aldehyde toxicity.





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